molecular formula C48H52F2O11S2 B606465 Canagliflozin hemihydrate CAS No. 928672-86-0

Canagliflozin hemihydrate

Cat. No. B606465
CAS RN: 928672-86-0
M. Wt: 907.0 g/mol
InChI Key: VHOFTEAWFCUTOS-TUGBYPPCSA-N
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Scientific Research Applications

Canagliflozin hemihydrate has a wide range of scientific research applications:

Mechanism of Action

Canagliflozin hemihydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose into the bloodstream, leading to increased glucose excretion through urine. The molecular target is the SGLT2 protein, and the pathway involves the reduction of glucose reabsorption, thereby lowering blood glucose levels .

Similar Compounds:

  • Dapagliflozin
  • Empagliflozin
  • Ertugliflozin

Comparison: this compound is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a higher affinity for the SGLT2 protein compared to similar compounds, leading to more effective glucose excretion and better glycemic control . Additionally, it has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes, a benefit that is not as pronounced in some other SGLT2 inhibitors .

Safety and Hazards

Canagliflozin hemihydrate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Canagliflozin is indicated to be used with diet and exercise to lower blood sugar in adults with type 2 diabetes; to reduce the risk of major heart-related events such as heart attack, stroke, or death in people with type 2 diabetes who have known heart disease; and to reduce the risk of end-stage kidney disease, worsening of kidney function, heart-related death, and being hospitalized for heart failure in certain people with type 2 diabetes and diabetic kidney disease .

Biochemical Analysis

Biochemical Properties

Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .

Temporal Effects in Laboratory Settings

It is known that this compound is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves dissolving canagliflozin in an organic solvent containing acetic acid and water. The solution is then subjected to recrystallization, where acetic acid is added to improve the water content, facilitating the formation of the hemihydrate form . This method is efficient and suitable for industrial production.

Industrial Production Methods: Industrial production of this compound typically involves the use of acetic acid in the recrystallization process. The method is designed to be simple and efficient, ensuring high product quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Canagliflozin hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation and other substitution reactions may involve reagents like halogens (chlorine, bromine) or other nucleophiles.

Major Products: The major products formed from these reactions include various intermediates and derivatives of canagliflozin, which are essential for its synthesis and pharmaceutical applications.

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFTEAWFCUTOS-TUGBYPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52F2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928672-86-0
Record name Canagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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